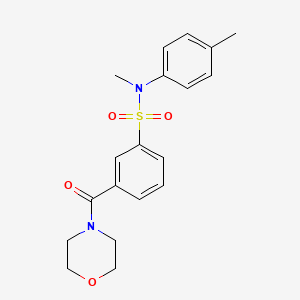
N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as NM-3, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells, as well as an improvement in neurological function.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells, as well as an improvement in neurological function. In addition, it has been shown to have potential as a treatment for viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent compound for use in research. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for viral infections, particularly in light of the current COVID-19 pandemic. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylmorpholine in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-methyl-4-aminobenzoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-8-17(9-7-15)20(2)26(23,24)18-5-3-4-16(14-18)19(22)21-10-12-25-13-11-21/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXAGCTOBRSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)
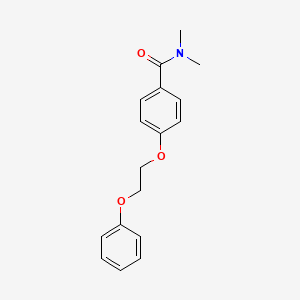
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)
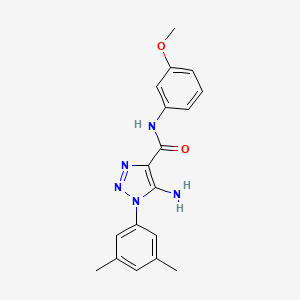
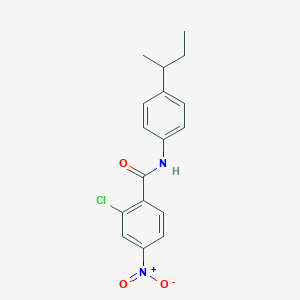
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
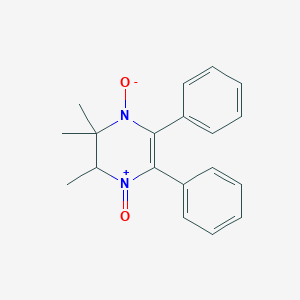
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)